molecular formula C17H17F3O3S B3129926 2-Phenyl-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol CAS No. 339276-80-1

2-Phenyl-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol

Cat. No.: B3129926
CAS No.: 339276-80-1
M. Wt: 358.4 g/mol
InChI Key: VTCLYDWLZUTJSZ-UHFFFAOYSA-N
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Description

2-Phenyl-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol is an organic compound that features a trifluoromethyl group, a benzyl sulfonyl group, and a phenyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, which can be performed using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate . The reaction conditions often include the use of a photoredox catalyst and a light source at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, which are optimized for efficiency and yield. These processes often utilize advanced catalytic systems and continuous flow reactors to ensure consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonyl group can produce a sulfide.

Scientific Research Applications

2-Phenyl-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated benzyl sulfonyl derivatives, such as:

  • 2-Phenyl-1-{[4-(trifluoromethyl)benzyl]sulfonyl}-2-propanol
  • 2-Phenyl-1-{[2-(trifluoromethyl)benzyl]sulfonyl}-2-propanol

Uniqueness

2-Phenyl-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol is unique due to the specific positioning of the trifluoromethyl group on the benzyl sulfonyl moiety, which can significantly influence its chemical properties and biological activity. This unique structure can result in different reactivity patterns and interactions with molecular targets compared to its analogs .

Properties

IUPAC Name

2-phenyl-1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3O3S/c1-16(21,14-7-3-2-4-8-14)12-24(22,23)11-13-6-5-9-15(10-13)17(18,19)20/h2-10,21H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCLYDWLZUTJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)CC1=CC(=CC=C1)C(F)(F)F)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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